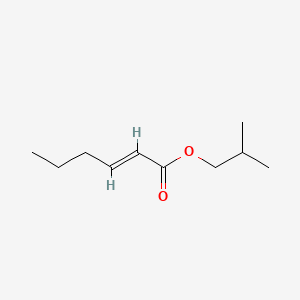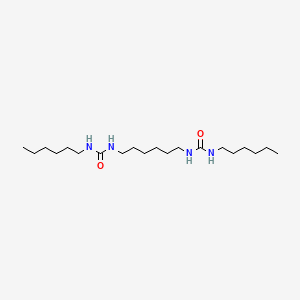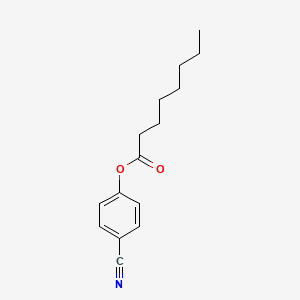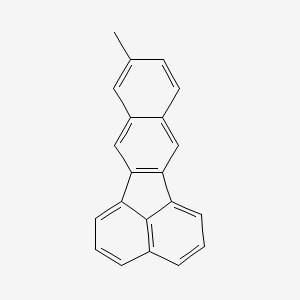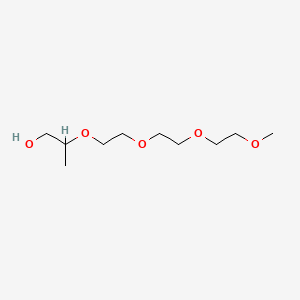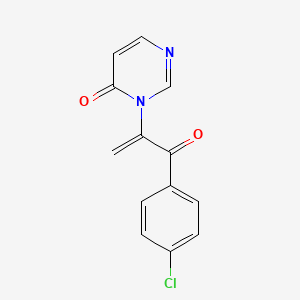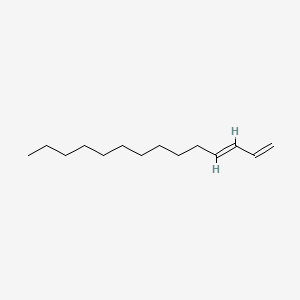
5-(2,2-Dibromovinyl)-6-aza-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,2-二溴乙烯基)-6-氮杂-2'-脱氧尿苷是一种合成化合物,属于核苷类似物类别。这些化合物在结构上类似于天然存在的核苷,由于其能够干扰核酸合成,因此常用于科学研究和医药领域。
准备方法
合成路线和反应条件
5-(2,2-二溴乙烯基)-6-氮杂-2'-脱氧尿苷的合成通常涉及前体分子的溴化。一种常见的方法是使2'-脱氧尿苷在合适的催化剂存在下与溴反应,在5位引入二溴乙烯基。反应条件通常包括二氯甲烷等溶剂和0-25°C的温度范围。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产率和纯度进行优化,通常涉及多个纯化步骤,如重结晶或色谱法。
化学反应分析
反应类型
5-(2,2-二溴乙烯基)-6-氮杂-2'-脱氧尿苷可以进行多种化学反应,包括:
取代反应: 二溴乙烯基可以被其他亲核试剂取代。
氧化和还原: 该化合物在特定条件下可以被氧化或还原。
水解: 该化合物可以发生水解反应,生成不同的产物。
常用试剂和条件
取代: 叠氮化钠或硫醇等试剂可用于取代反应。
氧化: 过氧化氢或高锰酸钾等氧化剂。
还原: 硼氢化钠或氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,取代反应可以生成叠氮基或硫醇衍生物,而氧化可以生成化合物的各种氧化形式。
科学研究应用
5-(2,2-二溴乙烯基)-6-氮杂-2'-脱氧尿苷在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 用于研究DNA合成和修复机制。
医药: 研究其潜在的抗病毒和抗癌特性。
工业: 用于开发新材料和化学工艺。
5. 作用机理
5-(2,2-二溴乙烯基)-6-氮杂-2'-脱氧尿苷的作用机理涉及其掺入核酸中,在核酸中,它可以干扰DNA和RNA合成。这会导致抑制病毒复制或诱导癌细胞凋亡。分子靶标包括DNA聚合酶和其他参与核酸代谢的酶。
作用机制
The mechanism of action of 5-(2,2-Dibromovinyl)-6-aza-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
相似化合物的比较
类似化合物
5-溴脱氧尿苷: 另一种具有类似抗病毒特性的核苷类似物。
6-氮杂尿苷: 一种具有类似结构特征但具有不同生物活性的化合物。
独特性
5-(2,2-二溴乙烯基)-6-氮杂-2'-脱氧尿苷的独特之处在于它含有二溴乙烯基,与其他核苷类似物相比,它赋予了独特的化学反应性和生物活性。
属性
CAS 编号 |
97776-76-6 |
|---|---|
分子式 |
C10H11Br2N3O5 |
分子量 |
413.02 g/mol |
IUPAC 名称 |
6-(2,2-dibromoethenyl)-2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H11Br2N3O5/c11-7(12)1-4-9(18)13-10(19)15(14-4)8-2-5(17)6(3-16)20-8/h1,5-6,8,16-17H,2-3H2,(H,13,18,19)/t5-,6+,8+/m0/s1 |
InChI 键 |
BSCKXMCBGLWAMV-SHYZEUOFSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C(=O)NC(=O)C(=N2)C=C(Br)Br)CO)O |
规范 SMILES |
C1C(C(OC1N2C(=O)NC(=O)C(=N2)C=C(Br)Br)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


